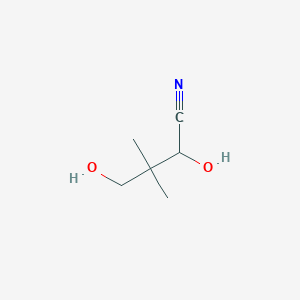
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A, is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone with two methyl groups at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of A, typically involves the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of A, may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities and enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: A, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutyronitrile.
Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.
Substitution: Formation of 2,4-dialkoxy-3,3-dimethylbutyronitrile.
Aplicaciones Científicas De Investigación
A, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which A, exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying enzyme activity and metabolic pathways .
Comparación Con Compuestos Similares
- 2,4-Dihydroxy-3,3-dimethylbutanoate
- 2,4-Dihydroxy-3,3-dimethylbutyramide
- 2,4-Dihydroxy-3,3-dimethylbutanone
Comparison: In contrast, similar compounds like 2,4-Dihydroxy-3,3-dimethylbutanoate and 2,4-Dihydroxy-3,3-dimethylbutyramide lack the nitrile group, resulting in different chemical properties and uses .
Propiedades
Número CAS |
10232-92-5 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
Clave InChI |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
SMILES canónico |
CC(C)(CO)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


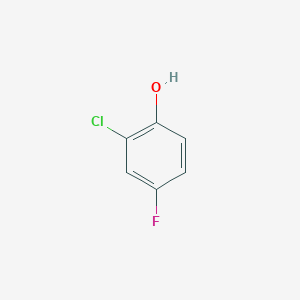
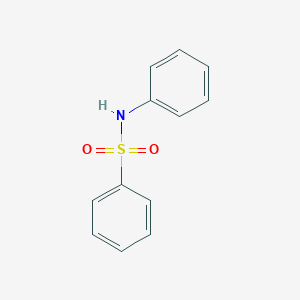
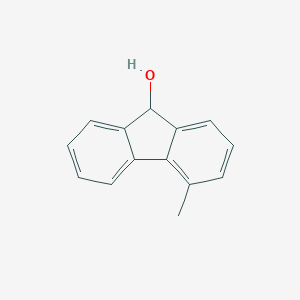
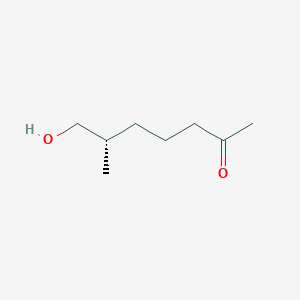
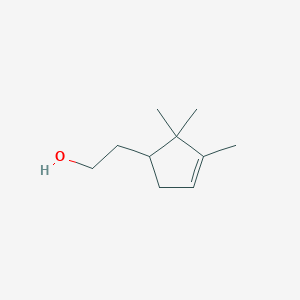
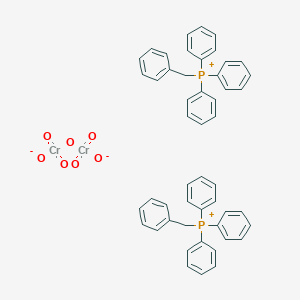
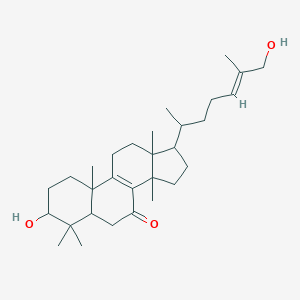
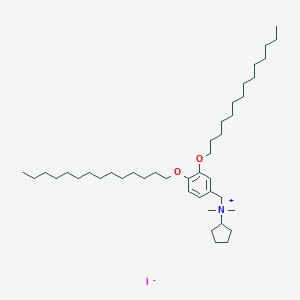
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
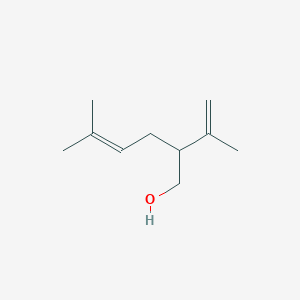
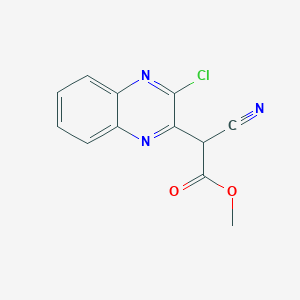
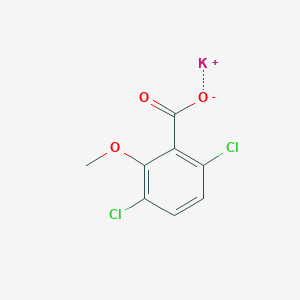
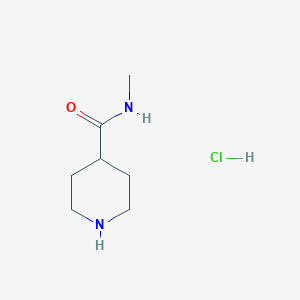
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
